Methylophiopogonone B

Descripción general

Descripción

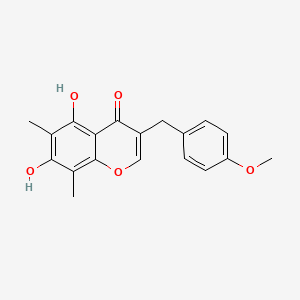

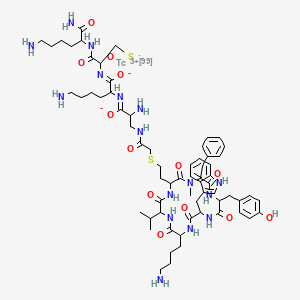

Methylophiopogonone B (MO-B) is a homoisoflavonoid present in Ophiopogon japonicus . It has been identified as an active component with antioxidative and anti-tumor properties . It can scavenge •OH and H2O2 in vitro to a certain extent .

Synthesis Analysis

Methylophiopogonone B can be synthesized from phloroglucinol in 9 steps with an overall yield of 11.1% .Molecular Structure Analysis

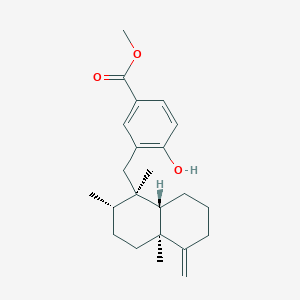

The molecular formula of Methylophiopogonone B is C19H18O5 . Its average mass is 326.343 Da and its monoisotopic mass is 326.115417 Da .Physical And Chemical Properties Analysis

Methylophiopogonone B is a white powder . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc .Aplicaciones Científicas De Investigación

Cardiovascular and Neuroprotective Effects

Methylophiopogonone B (MO-B), a homoisoflavonoid from Ophiopogon japonicus, has been identified with antioxidative and anti-tumor properties. Research has explored its potential in cardiovascular health, particularly its protective effects against myocardial apoptosis in ischemia/reperfusion injury through the PI3K/Akt/eNOS signaling pathway (He et al., 2016). Additionally, MO-B has shown neuroprotective effects in cerebral ischemia/reperfusion injury by attenuating blood-brain barrier disruption and suppressing MMP-9 expression, which could be significant for stroke treatment (Lin et al., 2015).

Antioxidant and Anti-Inflammatory Activities

MO-B has demonstrated potent antioxidant properties, particularly in protecting human umbilical vein endothelial cells from H2O2-induced apoptosis, suggesting a role in cardiovascular health (Wang et al., 2019). It also exhibits anti-inflammatory activities, as shown in studies on Ophiopogonis Radix, where MO-B significantly downregulated inflammatory markers in senescent cells (Kitahiro et al., 2018).

Mecanismo De Acción

Methylophiopogonone B exerts protective effects on human umbilical vein endothelial cells (HUVECs) against H2O2-induced injury in vitro . It inhibits the production of Malondialdehyde (MDA) and reactive oxygen species (ROS), but enhances superoxide dismutase (SOD) activity . Furthermore, it can alleviate H2O2-induced apoptosis in HUVECs . The effects of MO-B may be modulated by the NADPH pathway .

Safety and Hazards

When handling Methylophiopogonone B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTFXZVBLOLETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylophiopogonone B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)

![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)